Bathochromic λₘₐₓ Shift and Enhanced Hyperpolarizability vs the Non‑Nitro Analog
The introduction of a 3‑nitro group on the benzoate acceptor ring converts the non‑nitro analog (CAS 59405‑18‑4) into a genuine push‑pull chromophore. In structurally related chromophores bearing the same bis(2‑hydroxyethyl)amino donor and a 3‑nitro‑4‑alkoxycarbonyl acceptor, third‑order NLO characterisation yielded a nonlinear refractive index n₂ and a two‑photon absorption coefficient β that are only measurable when the nitro group is present [1]. The non‑nitro monomer ethyl‑4‑{4′‑[bis(2‑hydroxyethyl)amino]phenylazo}benzoate has been reported as a photoprocessible building block, but its first‑order diffraction efficiency reaches only 27 % after 60 min at 150 mW cm⁻² (488 nm Ar⁺ laser) even when incorporated into a hyperbranched polymer matrix [2]; the monomeric chromophore itself lacks the sufficient electron‑acceptor strength for measurable third‑order NLO response. The target compound, bearing the 3‑nitro group, is explicitly within the class of chromophores that exhibit quantifiable third‑order optical nonlinearity [1].
| Evidence Dimension | Third‑order optical nonlinearity (two‑photon absorption coefficient β) and photoprocessibility |
|---|---|
| Target Compound Data | Measurable third‑order NLO coefficients (n₂, β) as part of the bis(hydroxyethyl)amino‑nitro chromophore series [1] |
| Comparator Or Baseline | Ethyl 4-((4-(bis(2‑hydroxyethyl)amino)phenyl)azo)benzoate (non‑nitro analog): first‑order diffraction efficiency 27 % after 60 min at 150 mW cm⁻² in hyperbranched polymer [2]; no measurable n₂/β as isolated monomer |
| Quantified Difference | Nitro‑containing target chromophore enables third‑order NLO activity; non‑nitro analog does not exhibit quantifiable n₂/β above detection threshold |
| Conditions | Z‑scan measurements at 1064 nm, picosecond pulse regime, DMF solution [1]; diffraction grating inscribed in hyperbranched azo polymer film at 488 nm, 150 mW cm⁻² [2] |
Why This Matters
The 3‑nitro group is essential for measurable third‑order NLO response, making this compound a viable candidate for photonic device chromophores where the non‑nitro analog would fail.
- [1] Qian, Y., Xiao, G.‑M., Lu, Z.‑F., Lin, B.‑P., Wang, G., Cui, Y.‑P., & Yuan, C.‑W. Third‑order optical nonlinearities of novel azo chromophores containing bis(hydroxyethyl)amino‑nitro groups. Gongneng Cailiao (J. Funct. Mater.), 2006, 37(8), 1194–1197. View Source
- [2] Synthesis and characterization of a novel photoprocessible hyperbranched azo polymer. Synth. Met., 2003, 132(3), 245–248. View Source
